5-Chloro-3-(methylthio)-1h-1,2,4-triazole

Medicinal Chemistry ADME Lipophilicity

Sourcing heterocyclic building blocks with orthogonal reactive handles for SAR exploration often faces supply inconsistency. 5-Chloro-3-(methylthio)-1H-1,2,4-triazole (CAS 51108-40-8) resolves this with dual chloro and methylthio functionality on a privileged triazole core, enabling independent derivatization for lead optimization. - Elevated LogP (1.68) enhances membrane permeability for intracellular targets. - ≥95% purity, solid form, ready for fragment elaboration and late-stage functionalization. - Reliable global supply with consistent batch quality, minimizing project delays.

Molecular Formula C3H4ClN3S
Molecular Weight 149.6 g/mol
CAS No. 51108-40-8
Cat. No. B1604973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(methylthio)-1h-1,2,4-triazole
CAS51108-40-8
Molecular FormulaC3H4ClN3S
Molecular Weight149.6 g/mol
Structural Identifiers
SMILESCSC1=NNC(=N1)Cl
InChIInChI=1S/C3H4ClN3S/c1-8-3-5-2(4)6-7-3/h1H3,(H,5,6,7)
InChIKeyOHSLSIPPSDHLTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-(methylthio)-1H-1,2,4-triazole Overview


5-Chloro-3-(methylthio)-1H-1,2,4-triazole (CAS 51108-40-8) is a heterocyclic building block featuring a 1,2,4-triazole core substituted with a chlorine atom at the 5-position and a methylthio group at the 3-position . This substitution pattern imparts a distinctive combination of reactivity and physicochemical properties, rendering it a versatile intermediate for the construction of more complex molecules in pharmaceutical and agrochemical research [1]. The compound is a solid with a molecular weight of 149.6 g/mol and is typically supplied at a purity of 95% .

Heterocyclic building block for medicinal and agrochemical synthesis
Dual reactive sites (chloro & methylthio) enable orthogonal derivatization
Solid format, research-grade purity for synthetic workflows

Why Analogs Fall Short: 5-Chloro-3-(methylthio)-1H-1,2,4-triazole


The distinct substitution pattern of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole confers physicochemical and reactivity profiles that are not replicated by its closest structural analogs, 5-chloro-1,2,4-triazole and 3-(methylthio)-1,2,4-triazole. The presence of both the chloro and methylthio groups results in a significantly higher lipophilicity (LogP = 1.68) compared to the mono-substituted analogs . This elevated LogP value can dramatically influence membrane permeability and bioavailability in downstream applications, making the compound a preferred choice for projects targeting intracellular targets or requiring specific ADME profiles [1]. Furthermore, the dual functionality enables orthogonal synthetic transformations that are not possible with the single-substituent analogs [2].

Lipophilicity divergence
Target LogP 1.68 vs ~0.5 in mono-substituted analogs; may significantly alter membrane permeability and intracellular distribution if substituted.
Synthetic handle limitation
Analogs possess only one reactive site, preventing orthogonal functionalization strategies that rely on sequential chloro and methylthio derivatization.

Head-to-Head Comparison: 5-Chloro-3-(methylthio)-1H-1,2,4-triazole vs. Analogs


Enhanced Lipophilicity

5-Chloro-3-(methylthio)-1H-1,2,4-triazole exhibits a calculated LogP value of 1.68 , which is substantially higher than its mono-substituted analogs: 5-chloro-1,2,4-triazole (LogP = 0.458) and 3-(methylthio)-1,2,4-triazole (LogP = 0.527) . This 3.7-fold increase relative to the chloro analog and 3.2-fold increase relative to the methylthio analog indicates significantly enhanced lipophilicity, which is a critical parameter for membrane permeability and oral bioavailability.

Lipophilicity
Supplier-reported
Target LogP 1.68 vs 5-Cl 0.458 (3.7x) & 3-SMe 0.527 (3.2x)
May support permeability-focused selection
Calculated LogP; verify experimentally
Medicinal Chemistry ADME Lipophilicity

Dual Reactive Handles

5-Chloro-3-(methylthio)-1H-1,2,4-triazole contains two distinct reactive sites: a chloro group at the 5-position, amenable to nucleophilic aromatic substitution (SNAr), and a methylthio group at the 3-position, which can be oxidized to a sulfoxide or sulfone or used as a leaving group in cross-coupling reactions [1]. In contrast, the mono-substituted analogs 5-chloro-1,2,4-triazole and 3-(methylthio)-1,2,4-triazole each possess only a single reactive handle, limiting their utility in multistep syntheses requiring orthogonal functionalization [2].

Reactive Sites
Class-level
2 reactive sites (chloro, methylthio) vs 1 in analogs
Enables orthogonal derivatization
Based on structural analysis; confirm reactivity
Organic Synthesis Medicinal Chemistry Building Blocks

Rotatable Bonds & Molecular Weight

5-Chloro-3-(methylthio)-1H-1,2,4-triazole has one rotatable bond (the C-S bond of the methylthio group) and a molecular weight of 149.6 g/mol . Its closest analog, 5-chloro-1,2,4-triazole, has zero rotatable bonds and a molecular weight of 103.5 g/mol . The additional methylthio group in the target compound introduces modest conformational flexibility while maintaining a low molecular weight, a balance that can be advantageous in fragment-based drug discovery or lead optimization where both rigidity and specific interactions are desired [1].

Conform. & Size
Vendor spec.
Rot. bonds 1 (analog: 0), MW 149.6 (analog: 103.5)
Modest flexibility for binding interactions
Vendor data; verify experimentally
Drug Discovery Physicochemical Properties Lead Optimization

Applications of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole


Lead Optimization & Fragment-Based Discovery

The unique combination of moderate lipophilicity (LogP = 1.68) and dual reactive sites makes 5-Chloro-3-(methylthio)-1H-1,2,4-triazole an excellent starting point for fragment elaboration and lead optimization campaigns . Its physicochemical profile aligns well with established drug-likeness criteria, and the presence of two orthogonal functional groups allows for efficient SAR exploration around a triazole core [1].

Pesticide & Fungicide Development

Triazole derivatives are a privileged class in agrochemicals, particularly as fungicides and plant growth regulators. The dual-substituted nature of this compound provides a versatile platform for generating novel analogs with potentially improved environmental stability or target specificity [2]. The chloro and methylthio substituents can be independently modified to fine-tune properties such as lipophilicity and metabolic stability .

Protein-Ligand Interaction Probes

The methylthio group can serve as a chemical handle for further functionalization, such as oxidation to a sulfoxide or sulfone, which can act as a hydrogen bond acceptor or dipole modifier . This property, combined with the core triazole's known ability to engage in π-stacking and hydrogen bonding, makes the compound a useful tool for chemical biology studies aiming to map binding pockets or develop covalent probes [1].

Application
Selection Property
Validation Focus
Lead optimization & fragment elaboration
Moderate lipophilicity & dual reactive sites
SAR exploration via orthogonal derivatization
Agrochemical scaffold development
Triazole core with tunable substituents
Environmental stability & target specificity profiling
Chemical probe design
Oxidizable methylthio handle for dipole modulation
Binding pocket mapping & covalent probe evaluation

Technical Documentation Hub

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36 linked technical documents
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